molecular formula C5H2F2IN B1589160 2,3-Difluoro-5-iodopyridine CAS No. 851386-35-1

2,3-Difluoro-5-iodopyridine

Cat. No. B1589160
M. Wt: 240.98 g/mol
InChI Key: ZNLTYQPDGSUUGG-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-iodopyridine is a chemical compound with the molecular formula C5H2F2IN . It has a molecular weight of 240.98 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2,3-Difluoro-5-iodopyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A patent describes the preparation of alpha, beta- and beta, gamma-difluoropyridine compounds by contacting a beta-halo-alpha- or gamma-fluoropyridine compound or suitable precursor thereof with an effective amount of KF or CsF in a polar aprotic solvent .


Molecular Structure Analysis

The linear formula of 2,3-Difluoro-5-iodopyridine is C5H2F2IN . The average mass is 240.977 Da and the mono-isotopic mass is 240.919983 Da .


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . The methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .


Physical And Chemical Properties Analysis

2,3-Difluoro-5-iodopyridine is a solid substance . It has a flash point of 78.8°C and a boiling point of 206.6±35.0°C at 760 mmHg . The melting point is between 34-35°C .

Scientific Research Applications

Synthesis and Chemical Reactions

2,3-Difluoro-5-iodopyridine plays a crucial role in the synthesis of various chemical compounds. For instance, Banks et al. (1977) demonstrated its utility in producing 3,5-dichlorodifluoroisonicotinic acid through lithium-iodine exchange, highlighting its potential in creating complex organic compounds (Banks, Haszeldine, & Phillips, 1977). Similarly, Schlosser and Bobbio (2002) illustrated its use in the hydrolysis and subsequent conversion into various halopyridines and pyridinecarboxylic acids, underscoring its versatility in organic synthesis (Schlosser & Bobbio, 2002).

Radiosynthesis and Pharmaceutical Research

The compound is significant in the radiosynthesis of fluoropyridines, as shown by Pauton et al. (2019), who developed a process for the radiosynthesis of 3/5-[18F]fluoropyridines from iodonium triflates, including 3/5-iodopyridines (Pauton et al., 2019). This process has implications for the development of radiolabeled compounds used in medical diagnostics and research.

Material Science and Polymer Synthesis

In material science, 2,3-Difluoro-5-iodopyridine contributes to the synthesis of monomers for linear and network polymers. For example, Peloquin et al. (2019) discussed its use in the preparation of phenyoxyacetylene precursors for partially fluorinated polymers (Peloquin et al., 2019).

Safety And Hazards

The safety information for 2,3-Difluoro-5-iodopyridine includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2,3-difluoro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLTYQPDGSUUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462338
Record name 2,3-difluoro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-iodopyridine

CAS RN

851386-35-1
Record name 2,3-Difluoro-5-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851386-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-difluoro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoro-5-iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Bobbio, M Schlosser - The Journal of Organic Chemistry, 2005 - ACS Publications
The concept of “regioexhaustive substitution” has been successfully applied to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine. All vacant positions were amenable to regioselective …
Number of citations: 38 pubs.acs.org

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